molecular formula C20H21N3OS B2617838 N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide CAS No. 854005-73-5

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide

Cat. No. B2617838
CAS RN: 854005-73-5
M. Wt: 351.47
InChI Key: CROJYQUKPIIQFX-UHFFFAOYSA-N
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Description

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide, also known as BTA-1, is a chemical compound that has been extensively researched for its potential applications in various fields of science. BTA-1 is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Antitumor Activity

A study synthesized new derivatives related to the chemical structure , focusing on their potential antitumor activity. The research involved synthesizing a series of compounds and testing them against human tumor cell lines derived from various neoplastic diseases. Among the tested compounds, specific derivatives exhibited considerable anticancer activity against some cancer cell lines, highlighting the potential of such chemical structures in cancer research (Yurttaş et al., 2015).

Antimicrobial Activity

Another study focused on the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of derivatives as potential antibacterial agents. The synthesized compounds showed moderate to good activity against both gram-positive and gram-negative bacteria. This study underscores the potential application of such compounds in developing new antibacterial drugs, contributing to the fight against bacterial infections (Shah et al., 2001).

Quantum Calculations and Theoretical Studies

Research on novel sulphonamide derivatives, which includes compounds structurally similar to the one , involved quantum calculations to understand their reactivity and potential applications further. The study not only demonstrated the antimicrobial activity of synthesized compounds but also used computational calculations to provide insights into their chemical properties and interactions. This approach could help in the design of new compounds with targeted biological activities (Fahim & Ismael, 2019).

Cholinesterase Inhibition

A study synthesized N-aryl derivatives to evaluate their potential as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Compounds showed moderate to good activities, indicating the therapeutic potential of similar chemical structures in developing treatments for neurodegenerative conditions (Riaz et al., 2020).

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,6-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-7-6-8-15(2)19(14)21-13-18(24)23-20-22-12-17(25-20)11-16-9-4-3-5-10-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROJYQUKPIIQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzylthiazol-2-yl)-2-((2,6-dimethylphenyl)amino)acetamide

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